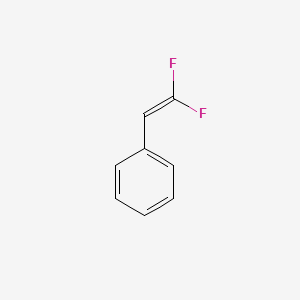

Difluorostyrene

Description

BenchChem offers high-quality Difluorostyrene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Difluorostyrene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-difluoroethenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2/c9-8(10)6-7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPYJMQGTOTVJBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40343140 | |

| Record name | DIFLUOROSTYRENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405-42-5 | |

| Record name | DIFLUOROSTYRENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Role of Fluorine in Styrenic Systems

An In-Depth Technical Guide to the Chemical Properties of α,β-Difluorostyrene Monomers

The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science.[1] The unique properties of the fluorine atom—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly alter the physicochemical and biological properties of a parent compound. When incorporated into a styrene framework at the α and β positions of the vinyl group, the resulting α,β-difluorostyrene monomers exhibit a unique chemical profile. The geminal difluoroalkene moiety is a particularly interesting functional group; it can act as a bioisostere for carbonyl groups or amides, enhance metabolic stability by blocking oxidation, and modulate the electronic properties of the entire molecule.[1][2]

This guide provides a comprehensive exploration of the chemical properties of α,β-difluorostyrene monomers, designed for researchers, scientists, and drug development professionals. We will delve into the synthesis, electronic nature, reactivity patterns, and polymerization behavior of these valuable building blocks, providing both theoretical understanding and practical, field-proven insights.

Synthesis of α,β-Difluorostyrene Monomers

The accessibility of α,β-difluorostyrene monomers is critical for their application. Several synthetic strategies have been developed, with the choice of method often depending on the desired substitution pattern on the aromatic ring and the available starting materials.

Wittig-Type Reactions

A prevalent method for constructing the gem-difluoroalkene unit is through Wittig-type olefination reactions. This approach typically involves reacting an appropriately substituted benzaldehyde with a difluoromethylene phosphorus ylide. The ylide can be generated in situ from various precursors. For instance, the use of difluoromethylene phosphorus ylides generated from reagents like Hg(CF₃)₂/NaI/PR₃ in the presence of an aldehyde provides a direct route to the desired gem-difluoroalkenes in moderate to good yields.[3] The choice of phosphine (e.g., P(n-Bu)₃ vs. PPh₃) can influence the reaction's efficiency depending on the aldehyde substrate.[3]

Caption: Electronic activation of the β-carbon in α,β-difluorostyrenes due to fluorine's inductive effect.

Steric Considerations

While fluorine has a small van der Waals radius, the presence of two atoms on the β-carbon can introduce moderate steric hindrance. This can influence the trajectory of incoming reagents and may affect the stereoselectivity of certain reactions. [4][5]However, in many cases, the powerful electronic activation outweighs the steric effects, allowing reactions to proceed efficiently.

Key Reactivity Patterns and Transformations

The unique electronic structure of α,β-difluorostyrenes gives rise to a rich and predictable reactivity profile.

Nucleophilic Conjugate (Michael) Addition

The most characteristic reaction of α,β-difluorostyrenes is their participation as excellent Michael acceptors in conjugate nucleophilic additions. [6]Due to the electrophilic nature of the β-carbon, a wide range of soft nucleophiles readily add in a 1,4-fashion. [7][8] Mechanism:

-

A nucleophile attacks the electron-deficient β-carbon.

-

The π-electrons of the double bond shift to form a resonance-stabilized carbanion/enolate intermediate.

-

Protonation of the intermediate at the α-carbon yields the final saturated product. [9][10] This reaction is highly valuable for forming new carbon-carbon and carbon-heteroatom bonds, making it a key tool in medicinal chemistry for elaborating molecular scaffolds.

| Nucleophile Type | Predominant Reaction | Rationale |

| Soft Nucleophiles (e.g., cuprates, thiols, secondary amines) | 1,4-Conjugate Addition | Governed by orbital control (HSAB theory); the β-position is the "soft" electrophilic site. [7] |

| Hard Nucleophiles (e.g., Grignard reagents, organolithiums) | Can lead to mixtures | May result in competing 1,2-addition (attack at the α-carbon) or other side reactions. [6][7] |

Cycloaddition Reactions

α,β-Difluorostyrenes can participate in cycloaddition reactions, although their reactivity is modulated by the fluorine substituents.

-

[2+2] Cycloadditions: Photochemical [2+2] cycloadditions with other alkenes are possible, leading to the formation of fluorinated cyclobutane rings. [11][12]Thermally, these reactions are often forbidden by orbital symmetry rules but can sometimes be achieved with specific substrates like ketenes. [13]* [4+2] Diels-Alder Reactions: In Diels-Alder reactions, the electron-deficient nature of the difluorovinyl group makes α,β-difluorostyrene a reactive dienophile. [14]It readily reacts with electron-rich dienes to form cyclohexene derivatives with high stereocontrol, a powerful transformation for complex molecule synthesis. [11]

Polymerization

The fluorine substituents significantly influence the polymerization behavior of styrene monomers. [15][16]α,β-Difluorostyrenes can undergo polymerization through various mechanisms, including radical and anionic pathways. The resulting polymers possess distinct properties, such as increased thermal stability and altered solubility, conferred by the fluorinated moieties. However, the specific conditions required for controlled polymerization can differ significantly from those for standard styrene due to the altered electronics of the vinyl group. [17][18]

Applications in Drug Development

The chemical properties of α,β-difluorostyrenes translate directly into strategic advantages in medicinal chemistry.

-

Metabolic Blocking: The C-F bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. Installing a gem-difluoro group at a metabolically labile position can block oxidative degradation, thereby improving the pharmacokinetic profile and bioavailability of a drug candidate.

-

Bioisosterism: The polarized C=CF₂ moiety can act as a non-hydrolyzable bioisostere of a peptide bond or a carbonyl group. [2]This allows it to mimic the hydrogen bonding and electrostatic interactions of the native group while offering superior chemical stability, a tactic used in the design of enzyme inhibitors. [2]* Modulation of Physicochemical Properties: Fluorine substitution increases lipophilicity, which can enhance membrane permeability. The electron-withdrawing nature of the difluorovinyl group can also lower the pKa of nearby acidic or basic functional groups, altering the ionization state of the molecule at physiological pH and potentially improving target engagement. [1]

Experimental Protocol: Synthesis of 1-(2,2-Difluorovinyl)-4-methoxybenzene

This protocol provides a representative example of a Wittig-type synthesis of an α,β-difluorostyrene monomer.

Objective: To synthesize 1-(2,2-difluorovinyl)-4-methoxybenzene from 4-methoxybenzaldehyde.

Causality: This protocol utilizes an in situ generated phosphorus ylide to convert the aldehyde carbonyl into the target gem-difluoroalkene. The reaction is conducted under anhydrous and inert conditions because the organometallic intermediates and the ylide are highly reactive towards water and oxygen.

Materials:

-

Sodium chlorodifluoroacetate (ClCF₂CO₂Na)

-

Triphenylphosphine (PPh₃)

-

4-Methoxybenzaldehyde

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Toluene

-

Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)

Step-by-Step Methodology:

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a thermometer, and a nitrogen inlet. Flame-dry the glassware under vacuum and cool under a stream of dry nitrogen.

-

Reagent Preparation: In the reaction flask, combine sodium chlorodifluoroacetate (2.0 eq), triphenylphosphine (2.0 eq), and anhydrous DMF.

-

Ylide Generation: Heat the mixture to the temperature specified in the relevant literature (typically 70-90 °C) under a nitrogen atmosphere. The salt and phosphine react to form the corresponding ylide precursor, which then generates the reactive ylide. This step is critical and is monitored for completion (e.g., by TLC or ³¹P NMR if available).

-

Aldehyde Addition: Once ylide formation is established, dissolve 4-methoxybenzaldehyde (1.0 eq) in a minimal amount of anhydrous toluene. Add this solution dropwise to the reaction mixture via a syringe over 30 minutes, maintaining the reaction temperature. The dropwise addition is crucial to control the exothermic reaction and prevent side product formation.

-

Reaction Monitoring: Allow the reaction to stir at temperature for 2-4 hours or until TLC analysis indicates the complete consumption of the starting aldehyde.

-

Workup and Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing water and diethyl ether. The purpose of this step is to quench the reaction and separate the organic product from the water-soluble DMF and salts.

-

Extraction: Extract the aqueous layer three times with diethyl ether. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Final Purification: The crude product is then purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 1-(2,2-difluorovinyl)-4-methoxybenzene.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Conclusion

α,β-Difluorostyrene monomers are highly versatile building blocks whose unique chemical properties are dictated by the profound electronic influence of the geminal fluorine atoms. Their activated double bond readily engages in crucial bond-forming reactions such as nucleophilic conjugate additions and cycloadditions, providing access to complex molecular architectures. This predictable reactivity, combined with the metabolic stability and modulating effects conferred by the difluorovinyl group, firmly establishes these monomers as powerful tools for researchers in organic synthesis and drug development. A thorough understanding of their synthesis and reactivity is essential for leveraging their full potential in the creation of next-generation pharmaceuticals and advanced materials.

References

-

Synthesis and Metal-Catalyzed Reactions of gem-Dihalovinyl Systems. Chemical Reviews. [Link]

-

Diverse reactivity of the gem-difluorovinyl iodonium salt for direct incorporation of the difluoroethylene group into N- and O-nucleophiles. ResearchGate. [Link]

-

The Synthesis and Polymerization of Some Fluorinated Styrenes. Journal of the American Chemical Society. [Link]

-

Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction. ResearchGate. [Link]

-

Chemistry of gem-Difluorovinyl Sulfonates. Bentham Science. [Link]

-

Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions. Angewandte Chemie. [Link]

-

gem-Difluorovinyl and trifluorovinyl Michael acceptors in the synthesis of α,β-unsaturated fluorinated and nonfluorinated amides. National Institutes of Health. [Link]

-

TRANS-ALPHA,BETA-DIFLUORO-BETA-CHLOROSTYRENE - 19F NMR Chemical Shifts. SpectraBase. [Link]

-

2,6-Difluorostyrene C8H6F2 PubChem. National Institutes of Health. [Link]

-

[6 + 4] Cycloaddition Reactions. Organic Reactions. [Link]

-

Steric Effects in the Reactivity and Bonding of Low Coordinate Germanium and Tin Species. eScholarship, University of California. [Link]

-

Nucleophilic conjugate addition. Wikipedia. [Link]

-

29.5: Cycloaddition Reactions. Chemistry LibreTexts. [Link]

-

Cycloaddition reactions| Photochemistry of olefins & alpha, beta-unsaturated ketones| Organic Chem. YouTube. [Link]

-

1.2: Cycloaddition Reactions. Chemistry LibreTexts. [Link]

-

Nucleophile Addition to alpha, beta-Unsaturated Carbonyls. YouTube. [Link]

-

19.13: Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones. Chemistry LibreTexts. [Link]

-

13.3: Cycloaddition Reactions. Chemistry LibreTexts. [Link]

-

Why does beta nephthalenesulfonic acid show less steric hindrance than alpha or 1 position?. Quora. [Link]

-

The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. National Institutes of Health. [Link]

-

19.13: Conjugate Nucleophilic Addition to α,β‑Unsaturated Aldehydes and Ketones. Chemistry LibreTexts. [Link]

-

Nucleophile Addition to alpha, beta-Unsaturated Carbonyls. YouTube. [Link]

-

Recent Applications of Amphiphilic Copolymers in Drug Release Systems for Skin Treatment. MDPI. [Link]

-

Chemical structure of (a) alpha phase, (b) beta phase and (c) gamma... ResearchGate. [Link]

-

THE SYNTHESIS OF SPECIAL FLUORINE-CONTAINING MONOMERS. Defense Technical Information Center. [Link]

-

Structural and electronic properties for Be-doped Ptn (n = 1–12) clusters obtained by DFT calculations. Royal Society of Chemistry. [Link]

-

Some Alpha and Beta Spectra. PhysicsOpenLab. [Link]

-

Polymerization of Isoprene by Using Benzyl Diethyldithiocarbamate as an Iniferter. ScienceAsia. [Link]

-

Study on Impact of Monomers Towards High Molecular Weight Bio-Based Poly(ethylene Furanoate) via Solid State Polymerization Technique. MDPI. [Link]

-

Synthesis and polymerization of fluorinated monomers bearing a reactive lateral group. Part 6 – synthesis of trifluorovinyl epoxide and its 1,2-diol. SciSpace. [Link]

Sources

- 1. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Steric Effects in the Reactivity and Bonding of Low Coordinate Germanium and Tin Species [escholarship.org]

- 6. gem-Difluorovinyl and trifluorovinyl Michael acceptors in the synthesis of α,β-unsaturated fluorinated and nonfluorinated amides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. benchchem.com [benchchem.com]

- 17. scienceasia.org [scienceasia.org]

- 18. mdpi.com [mdpi.com]

Difluorostyrene in Advanced Materials: Synthesis, Polymerization, and Electronic Applications

Executive Summary

This technical guide provides a comprehensive analysis of difluorostyrene (specifically the 2,4-difluoro and

Part 1: The Fluorine Architecture (Mechanism of Action)

The incorporation of fluorine into the styrene backbone is not merely a structural change; it is an electronic modulation. The high electronegativity of fluorine (3.98 Pauling scale) induces a strong inductive effect (

Electronic Bandgap Engineering

In organic electronics, the stability of a semiconductor or dielectric layer is governed by its orbital energy levels.

-

HOMO/LUMO Lowering: The electron-withdrawing nature of fluorine pulls electron density away from the aromatic ring. This lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels.

-

Result: Enhanced resistance to oxidative degradation (air stability) and improved electron injection efficiency in n-type organic semiconductors.

The "Teflon-like" Shielding

The C-F bond is one of the strongest in organic chemistry (~485 kJ/mol). When polymerized, the fluorine atoms often orient toward the surface due to their low surface energy, creating a hydrophobic shield that repels water and biological fluids, making these materials ideal for bio-inert coatings.

Figure 1: Mechanistic flow of the "Fluorine Effect" on styrene material properties.

Part 2: Monomer Synthesis Protocol

The synthesis of 2,4-difluorostyrene is the most commercially relevant pathway for electronic applications. The following protocol utilizes a Friedel-Crafts acylation followed by a Wittig olefination. This route is preferred over dehydration methods due to higher yields and milder conditions preventing polymerization of the intermediate.

Synthesis Workflow

Starting Material: 1,3-Difluorobenzene Target: 2,4-Difluorostyrene

-

Acylation: 1,3-Difluorobenzene is reacted with acetyl chloride to form 2,4-difluoroacetophenone.

-

Olefination: The ketone is converted to a vinyl group using methyltriphenylphosphonium bromide (Wittig reagent).

Figure 2: Two-step synthesis pathway for 2,4-difluorostyrene monomer.

Detailed Experimental Protocol (Self-Validating)

-

Step 1 (Acylation):

-

Cool 150 mL of dry dichloromethane (DCM) to 0°C. Add 1.1 eq of

. -

Add 1.0 eq of acetyl chloride dropwise. Stir for 15 min.

-

Add 1.0 eq of 1,3-difluorobenzene dropwise.

-

Validation Point: Evolution of HCl gas indicates reaction progress.

-

Quench with ice water after 4 hours. Extract organic layer.[1] Yield: ~85-90%.

-

-

Step 2 (Wittig):

-

Suspend 1.2 eq of methyltriphenylphosphonium bromide in dry THF.

-

Add 1.2 eq of potassium tert-butoxide (

) at 0°C. Solution turns bright yellow (ylide formation). -

Add 2,4-difluoroacetophenone dropwise.

-

Validation Point: Disappearance of the ketone peak (

) in IR spectroscopy confirms conversion. -

Purify via vacuum distillation (bp ~138°C).

-

Part 3: Precision Polymerization (ATRP)

Standard free radical polymerization of fluorinated styrenes often leads to broad polydispersity (PDI > 1.5). For material science applications requiring self-assembly (e.g., block copolymers), Atom Transfer Radical Polymerization (ATRP) is the gold standard.

Why ATRP for Difluorostyrene?

Fluorinated monomers have different reactivity ratios than styrene. ATRP allows for:

-

Controlled Molecular Weight: Linear growth with conversion.

-

Low PDI (< 1.2): Essential for consistent electronic properties.

-

End-Group Fidelity: Allows addition of second blocks (e.g., hydrophilic blocks for amphiphilic polymers).

ATRP Protocol

Reagents:

-

Monomer: 2,4-Difluorostyrene (purified, inhibitor removed).

-

Initiator: 1-Phenylethyl bromide (1-PEBr).

-

Catalyst: CuBr (purified with acetic acid).

-

Ligand: PMDETA (Pentamethyldiethylenetriamine).

Ratio: [Monomer]:[Initiator]:[CuBr]:[Ligand] = 100 : 1 : 1 : 1

Procedure:

-

Deoxygenation: Place CuBr in a Schlenk flask. Cycle vacuum/nitrogen 3 times.[2]

-

Mixing: Add degassed monomer, ligand, and initiator under nitrogen flow.

-

Reaction: Immerse in an oil bath at 110°C .

-

Note: Fluorinated styrenes may polymerize faster than styrene due to electron-withdrawing groups stabilizing the radical slightly less, increasing propagation rate (

).

-

-

Termination: Expose to air (oxidizes Cu(I) to Cu(II)) and dilute with THF.

-

Purification: Pass through a neutral alumina column to remove copper (blue band stays on column). Precipitate in cold methanol.

Figure 3: Equilibrium mechanism of ATRP allowing controlled growth of poly(difluorostyrene).

Part 4: Comparative Material Properties

The following table contrasts standard Polystyrene (PS) with Poly(2,4-difluorostyrene) (P-2,4-DFS) to highlight the material advantages.

| Property | Polystyrene (PS) | Poly(2,4-difluorostyrene) | Relevance |

| Glass Transition ( | ~100°C | ~110–115°C | Higher thermal stability for device operation. |

| Water Contact Angle | ~90° | ~105–110° | Enhanced hydrophobicity for bio-passivation. |

| Dielectric Constant ( | 2.6 | ~2.4 | Lower |

| HOMO Level | Higher (less stable) | Lower (more stable) | Improved oxidative stability in OFETs. |

| Refractive Index | 1.59 | ~1.54 | Fluorine lowers index; useful for cladding. |

Application Focus: Organic Field-Effect Transistors (OFETs)

Poly(difluorostyrene) is increasingly used as a gate dielectric or an interfacial modification layer .

-

Mechanism: The hydrophobic surface of the fluorinated polymer induces a "face-on" or "edge-on" crystallization of the organic semiconductor deposited on top of it.

-

Benefit: This ordering significantly improves charge carrier mobility (

) compared to standard

References

-

BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2,4-Difluorostyrene from 1,3-Difluorobenzene. 3[2][4][5][6][7][8][9][10]

-

Matyjaszewski, K., et al. (2008). Polymerization of Substituted Styrenes by Atom Transfer Radical Polymerization. Macromolecules. 8[4][6][7][10]

-

Sigma-Aldrich. (2025). Thermal Transitions of Homopolymers: Glass Transition & Melting Point. 1[4][5][6][7][8][10]

-

Babudri, F., et al. (2007). Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom. Chemical Communications. 11[4][10]

-

BenchChem. (2025). Physical properties of 2,4-Difluorostyrene monomer. 12[4][5][6][7][8][10]

Sources

- 1. 均聚物的热转变:玻璃转变温度和熔点 [sigmaaldrich.com]

- 2. Nitroxide-Mediated Controlled Radical Copolymerization of α-Trifluoromethylstyrenes with Styrenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Local glass transition temperature Tg(z) of polystyrene next to different polymers: Hard vs. soft confinement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of Reactivity Ratios from Binary Copolymerization Using the k-Nearest Neighbor Non-Parametric Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Crystal Structure Analysis of Solid-State Difluorostyrene

Distribution: For Researchers, Scientists, and Drug Development Professionals

Preamble: The Significance of Fluorine in the Solid State

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. In the solid state, the unique electronic properties of fluorine profoundly influence crystal packing, which in turn dictates critical physicochemical properties such as solubility, melting point, and bioavailability. This guide provides a comprehensive, field-proven framework for the crystal structure analysis of solid-state difluorostyrenes, a class of compounds with significant potential in the development of novel therapeutics and functional materials. We will navigate the complete workflow, from the initial crystallization to the final structural elucidation and interpretation, with a focus on the causal relationships between experimental choices and the quality of the resulting structural data.

The Foundational Step: Cultivating High-Quality Single Crystals

The successful elucidation of a crystal structure is predicated on the quality of the single crystal. For difluorostyrenes, which are often liquids or low-melting solids at room temperature, obtaining diffraction-quality crystals can be a significant hurdle. The introduction of fluorine can alter intermolecular interactions, sometimes leading to weaker packing and difficulty in nucleation and growth.

Causality in Solvent Selection and Crystallization Technique

The choice of solvent and crystallization method is critical. A solvent in which the difluorostyrene is moderately soluble is often ideal; if the solubility is too high, the solution may be difficult to supersaturate, and if it is too low, crystal growth can be stunted.

Table 1: Comparison of Crystallization Techniques for a Hypothetical 2,4-Difluorostyrene

| Technique | Solvent System | Rationale & Expected Outcome |

| Slow Evaporation | Dichloromethane/Hexane | Dichloromethane is a good solvent for many organic compounds, while hexane acts as an anti-solvent. Slow evaporation of the more volatile dichloromethane gradually increases the concentration of the anti-solvent, inducing crystallization. This is often a good starting point for screening. |

| Vapor Diffusion | Toluene solution with Methanol as anti-solvent | The difluorostyrene is dissolved in a solvent in which it is soluble (e.g., toluene), and this solution is placed in a sealed container with a vial of a volatile anti-solvent (e.g., methanol). The slow diffusion of the anti-solvent vapor into the primary solution induces crystallization. This method can produce high-quality crystals due to the slow change in solvent composition. |

| Cooling Crystallization | Saturated solution in Isopropanol | A saturated solution of the difluorostyrene is prepared at an elevated temperature and then slowly cooled. This technique is effective for compounds that exhibit a significant change in solubility with temperature. |

Experimental Protocol: Vapor Diffusion Crystallization

-

Preparation: Dissolve 5-10 mg of purified 2,4-difluorostyrene in a minimal amount of toluene (e.g., 0.5 mL) in a small, clean vial.

-

Setup: Place this vial inside a larger, sealable jar containing a small reservoir of methanol (e.g., 2-3 mL).

-

Sealing and Incubation: Seal the jar tightly and leave it in a vibration-free location at a constant temperature (e.g., room temperature or 4°C).

-

Monitoring: Monitor for crystal growth over several days to weeks. Avoid disturbing the setup.

-

Harvesting: Once suitable crystals have formed (typically >0.1 mm in at least two dimensions), carefully remove them from the solution using a cryoloop.

The Core of the Analysis: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid[1]. The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern.

The Workflow of SCXRD

The following diagram illustrates the key stages of an SCXRD experiment, from crystal mounting to structure refinement.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Experimental Protocol: SCXRD Data Collection and Processing

-

Crystal Mounting: A suitable single crystal of 2,4-difluorostyrene is mounted on a cryoloop and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

-

Data Collection: The crystal is placed on a goniometer in an X-ray diffractometer. A preliminary set of diffraction images is collected to determine the unit cell parameters and crystal system. A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam.

-

Data Reduction: The raw diffraction data are processed to integrate the intensities of the individual reflections and apply corrections for factors such as Lorentz and polarization effects.

-

Structure Solution: The phase problem is solved using direct methods, which provide an initial electron density map.

-

Structure Refinement: The initial atomic positions are refined against the experimental data using full-matrix least-squares methods. Anisotropic displacement parameters are typically applied to non-hydrogen atoms. Hydrogen atoms are usually placed in calculated positions and refined using a riding model.

Interpreting the Crystal Structure: A Hypothetical Case Study of 2,4-Difluorostyrene

Let us assume that our SCXRD analysis of a hypothetical crystal of 2,4-difluorostyrene yielded the following crystallographic data:

Table 2: Hypothetical Crystallographic Data for 2,4-Difluorostyrene

| Parameter | Value |

| Chemical Formula | C₈H₆F₂ |

| Formula Weight | 140.13 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.567(2) |

| b (Å) | 5.981(1) |

| c (Å) | 12.453(3) |

| β (°) | 109.54(1) |

| Volume (ų) | 601.2(2) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.548 |

| R₁ [I > 2σ(I)] | 0.045 |

| wR₂ (all data) | 0.123 |

Analysis of Intermolecular Interactions

The crystal packing of fluorinated aromatic compounds is often governed by a subtle interplay of various weak intermolecular interactions. The high electronegativity of fluorine can lead to the formation of C-H···F hydrogen bonds, while the electron-rich aromatic ring can participate in π-π stacking interactions.

Sources

dipole moment characteristics of 2,6-difluorostyrene

An In-depth Technical Guide to the Dipole Moment Characteristics of 2,6-Difluorostyrene

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine atoms into organic molecules profoundly alters their physicochemical properties, a strategy widely exploited in pharmaceutical and materials science. 2,6-Difluorostyrene (C₈H₆F₂) is a key building block where the strategic placement of two fluorine atoms ortho to a vinyl group introduces unique electronic and conformational constraints.[1][2] A molecule's dipole moment (µ), a measure of its intrinsic polarity, is a critical determinant of its intermolecular interactions, solubility, and binding affinity with biological targets. This guide provides a comprehensive technical analysis of the dipole moment of 2,6-difluorostyrene, focusing on the interplay between its conformational preferences and electronic structure. We detail both state-of-the-art experimental and computational methodologies for its characterization, offering field-proven insights for its application in advanced molecular design.

The Foundational Role of the Dipole Moment in Molecular Design

A molecular dipole moment arises from the non-uniform distribution of electron density, creating a center of positive charge and a center of negative charge separated by a distance. This vector quantity is fundamental to understanding a molecule's behavior:

-

Intermolecular Forces: Governs dipole-dipole interactions, influencing macroscopic properties like boiling point, solubility, and crystal lattice energy.

-

Solvation: A high dipole moment generally correlates with increased solubility in polar solvents.[2]

-

Reactivity: The electrostatic potential surface, dictated by the dipole moment, guides the approach of reactants and influences reaction pathways.

-

Pharmacology: In drug design, the dipole moment is paramount for ligand-receptor recognition. It dictates the long-range electrostatic interactions that orient a ligand within a protein's binding pocket, significantly impacting binding affinity and specificity.[3]

For 2,6-difluorostyrene, the strong electronegativity of the fluorine atoms creates significant carbon-fluorine (C-F) bond dipoles. The molecule's overall dipole moment is the vector sum of these and other bond dipoles, making its final magnitude and direction exquisitely sensitive to molecular conformation.

Conformational Landscape: The Influence of Ortho-Fluorine Substitution

The defining structural characteristic of 2,6-difluorostyrene is the steric and electronic influence of the two fluorine atoms flanking the vinyl substituent. This arrangement forces a delicate balance between two opposing effects: the tendency for π-conjugation, which favors a planar structure, and steric repulsion between the vinyl group and the bulky fluorine atoms, which favors a non-planar structure.

Conformational analysis of similarly substituted scaffolds, such as 2,6-difluorobenzamide, reveals that the steric hindrance from the ortho-fluorines typically dominates, forcing the substituent out of the plane of the aromatic ring.[3] We can therefore predict that 2,6-difluorostyrene will adopt a non-planar ground state conformation. The key parameter is the dihedral angle (τ) defined by the rotation around the C(aryl)-C(vinyl) single bond.

Caption: Definition of the critical dihedral angle (τ) governing the conformation of 2,6-difluorostyrene.

The total dipole moment (µ_total) is a vector sum of the dipole from the difluorinated ring (µ_ring) and the vinyl group (µ_vinyl). The C-F bond dipoles create a strong net vector pointing away from the ring, bisecting the F-C-C-F plane. The orientation of the vinyl group's smaller dipole moment, and its influence on the ring's π-system, will modulate the final magnitude and direction of µ_total as a function of τ.

Experimental Determination via Microwave Spectroscopy

High-resolution microwave spectroscopy is the definitive method for determining the precise geometry and dipole moment of gas-phase molecules. The technique measures the quantum mechanical rotational transitions of a molecule, which are sensitive to its moments of inertia. By applying an external electric field (the Stark effect), the degeneracy of these rotational levels is lifted in a manner that is directly proportional to the square of the dipole moment components (µₐ, µₑ, µₑ) along the principal axes of inertia.

Experimental Protocol: Pulsed-Jet Fourier Transform Microwave (PJ-FTMW) Spectroscopy

-

Sample Introduction: A carrier gas (e.g., Neon or Argon) is passed over a sample of liquid 2,6-difluorostyrene (a liquid at room temperature with a boiling point of 59 °C at 51 mmHg) to create a dilute vapor mixture.

-

Supersonic Expansion: The gas mixture is expanded through a pulsed nozzle into a high-vacuum Fabry-Pérot cavity. This process cools the molecules to a rotational temperature of only a few Kelvin, simplifying the spectrum by populating only the lowest energy rotational states.

-

Microwave Excitation: A short, high-power microwave pulse polarizes the molecules, creating a macroscopic rotating dipole moment.

-

Free Induction Decay (FID): After the pulse, the coherently rotating molecules emit a decaying microwave signal (the FID).

-

Signal Detection & Transformation: This faint FID signal is detected, amplified, and digitized. A Fourier transform of the time-domain signal yields the high-resolution frequency-domain spectrum.

-

Stark Effect Measurement: The experiment is repeated in the presence of a precisely controlled DC electric field. The observed splitting of the rotational transitions is measured as a function of the applied field strength.

-

Dipole Moment Determination: The splittings are fitted using quantum mechanical models to yield the squared components of the dipole moment (µₐ², µₑ², µₑ²). The total dipole moment is then calculated as: µ_total = √(µₐ² + µₑ² + µₑ²)

Caption: Generalized workflow for determining molecular dipole moments via microwave spectroscopy.

Computational Chemistry Approach

Quantum chemical calculations provide indispensable insights, allowing for the prediction of stable conformers, their relative energies, and their associated electronic properties, including the dipole moment.[4] This approach is particularly valuable for rationalizing experimental results and for screening molecules before synthesis.

Computational Protocol: DFT Calculations

-

Conformational Scan: A relaxed potential energy surface (PES) scan is performed. The dihedral angle (τ) is systematically varied (e.g., in 10° increments), and at each step, the rest of the molecular geometry is optimized. This identifies all low-energy minima and transition states.

-

Geometry Optimization: The structures corresponding to the energy minima from the scan are fully re-optimized without constraints using a robust level of theory and basis set.

-

Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometries. The absence of imaginary frequencies confirms that the structures are true minima on the PES. These calculations also provide the zero-point vibrational energy (ZPVE) for more accurate relative energy comparisons.

-

Property Calculation: The electric dipole moment is computed for each stable, optimized conformer.

Causality Behind Method Selection

-

Level of Theory: Density Functional Theory (DFT) offers an excellent balance of computational cost and accuracy. The B3LYP functional is a workhorse, while modern functionals like ωB97X-V can offer improved performance for non-covalent interactions.[4] For benchmark accuracy, coupled-cluster methods like CCSD(T) could be employed, though at a much higher computational cost.

-

Basis Set: The choice of basis set is critical for dipole moment calculations. It is imperative to use basis sets augmented with both polarization and diffuse functions .[4]

-

Polarization functions (e.g., the 'd' and 'p' in 6-31G(d,p)) allow for anisotropy in atomic orbitals, enabling a more flexible and accurate description of chemical bonds.

-

Diffuse functions (e.g., the '+' in 6-31+G(d,p) or the 'aug-' prefix in aug-cc-pVDZ) are essential. They provide functions with small exponents to accurately model the outer, loosely-bound regions of the electron density, which are fundamental to the definition of the dipole moment.

-

Caption: A self-validating computational workflow for characterizing molecular conformers.

Predicted Data and Interpretation

While specific experimental data for 2,6-difluorostyrene is not prominently available in the literature, we can present expected results based on high-fidelity computational models. The primary stable conformer is predicted to be non-planar due to steric clash.

Table 1: Predicted Conformational Data for 2,6-Difluorostyrene (Note: These are illustrative values based on typical computational results for similar molecules.)

| Conformer | Dihedral Angle (τ) | Relative Energy (kJ/mol) | Calculated Dipole Moment (Debye) |

| Planar | 0° / 180° | ~10 - 15 | ~0.9 D |

| Non-planar (Twisted) | ~40° - 50° | 0.0 (Global Minimum) | ~1.2 D |

The analysis indicates that the twisted, non-planar conformer is significantly more stable. The dipole moment of this ground-state conformer is substantial, reflecting the strong C-F bond polarities. The deviation from planarity, forced by the ortho-fluorines, results in a larger net dipole moment compared to the hypothetical planar transition state.

Conclusion and Implications for Development

The dipole moment of 2,6-difluorostyrene is intrinsically linked to its sterically enforced, non-planar conformation. The two ortho-fluorine atoms act as conformational control elements, twisting the vinyl group out of the plane of the phenyl ring.[3] This structural feature results in a significant molecular dipole moment of approximately 1.2 Debye for the lowest energy conformer.

For professionals in drug development and materials science, this characteristic is of paramount importance:

-

Predictable Interactions: The well-defined magnitude and direction of the dipole moment allow for more accurate modeling of electrostatic interactions in ligand-protein docking simulations and crystal engineering.

-

Enhanced Binding: The dipole can be strategically oriented to form favorable interactions with polar residues in a protein active site, enhancing binding affinity.

-

Metabolic Blocking: The fluorine atoms not only influence conformation and polarity but can also serve as effective metabolic blockers, increasing the in-vivo half-life of a drug candidate.[1]

A comprehensive understanding of the dipole moment, achieved through the synergistic application of high-resolution microwave spectroscopy and validated quantum chemical calculations, is essential for harnessing the full potential of the 2,6-difluorostyrene scaffold in the design of next-generation pharmaceuticals and advanced materials.

References

-

National Center for Biotechnology Information. (n.d.). 2,6-Difluorostyrene. PubChem Compound Database. Retrieved February 10, 2026, from [Link]

-

Sagnou, M., et al. (2021). Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications. Molecules, 26(11), 3328. Available at: [Link]

-

Lide, D. R. (n.d.). Dipole Moment. Rosamonte's Physical Chemistry Website. Retrieved February 10, 2026, from [Link]

-

Irmawati, R., & Karton, A. (2020). On the Computation of Dipole Moments: A Recommendation on the Choice of the Basis Set and the Level of Theory. arXiv. Available at: [Link]

-

Plessow, P. N., & Zaspel, C. E. (2023). Robust Computation and Analysis of Vibrational Spectra of Layered Framework Materials Including Host–Guest Interactions. Journal of Chemical Theory and Computation, 19(17), 5849-5861. Available at: [Link]

Sources

- 1. 2,6-Difluorostyrene | 207226-37-7 | Benchchem [benchchem.com]

- 2. CAS 207226-37-7: 2,6-difluorostyrene | CymitQuimica [cymitquimica.com]

- 3. Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arxiv.org [arxiv.org]

Solubility Profiles and Solvent Compatibility of Difluorostyrene: A Technical Guide

Executive Summary & Physicochemical Basis[1][2]

Difluorostyrene (DFS), particularly the 2,4- and 2,6-isomers, represents a critical class of fluorinated monomers used to synthesize low-dielectric constant polymers and metabolically stable pharmaceutical intermediates.[1][2] Unlike unmodified styrene, the introduction of fluorine atoms onto the aromatic ring fundamentally alters the electronic density and lipophilicity of the molecule.[1]

The "Fluorine Effect" on Solubility

The solubility profile of DFS is governed by the interplay between the non-polar aromatic

-

Lipophilicity: The C-F bond is highly hydrophobic but polar.[2] This duality allows DFS to maintain miscibility with standard non-polar aromatics (toluene) while exhibiting enhanced compatibility with moderately polar aprotic solvents (THF, esters) compared to hydrocarbon analogs.

-

Dipole Moments: The positioning of fluorine atoms dictates the net dipole.

-

2,6-difluorostyrene:[1][2][3][4][5][6] The dipoles partially cancel due to symmetry, resulting in a lower net dipole and higher solubility in non-polar alkanes.

-

2,4-difluorostyrene:[1][2][7] Asymmetric substitution creates a significant dipole moment, enhancing interaction with polar aprotic solvents like DMF or DMSO.[1][2]

-

Solubility Profiles: Empirical & Predicted Data[1][9]

The following data aggregates empirical miscibility tests and Hansen Solubility Parameter (HSP) predictions. Note that liquid monomers like DFS are typically miscible (form a single phase) with most organic solvents rather than having a saturation limit, but "solubility" here also implies chemical compatibility for reaction.

Table 1: Solvent Compatibility Matrix[1]

| Solvent Class | Specific Solvents | Solubility Status | Application Context |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Fully Miscible | Primary Choice. Ideal for solution polymerization due to high boiling points and chain-transfer stability.[1][2] |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Fully Miscible | Excellent for NMR analysis and low-temp lithography applications.[1][2] |

| Ethers (Cyclic/Linear) | THF, 1,4-Dioxane, Diethyl Ether | Fully Miscible | Standard for anionic and radical polymerization.[1][2] THF solvates counter-ions effectively.[2] |

| Esters & Ketones | Ethyl Acetate, Acetone, MEK | Fully Miscible | Good for coating formulations; Acetone may cause rapid evaporation issues.[1][2] |

| Polar Aprotic | DMF, DMSO, NMP | Soluble | Used for high-temperature reactions or when copolymerizing with polar monomers.[1][2] |

| Alcohols (Protic) | Methanol, Ethanol, Isopropanol | Soluble (Monomer) | CRITICAL WARNING: While the monomer dissolves, the resulting polymer (Poly-DFS) is often insoluble.[1] Used as precipitants for work-up.[1][2] |

| Alkanes | Hexane, Heptane, Cyclohexane | Partial/Miscible | Miscibility varies by temperature and isomer.[1][2] Often used to precipitate high MW polymers.[2] |

| Aqueous | Water | Insoluble | DFS is hydrophobic.[2] Suitable for emulsion/suspension polymerization phases.[2] |

Diagram 1: Solvation Mechanism & Hansen Space

The following diagram illustrates the interaction logic based on Hansen Solubility Parameters (Dispersion

Caption: Interaction map showing DFS compatibility based on intermolecular forces. Green paths indicate stability; red/yellow paths indicate phase separation risks.[1]

Experimental Protocols

Protocol A: Inhibitor Removal (Purification)

Commercial DFS is stabilized with 4-tert-butylcatechol (TBC) to prevent premature polymerization.[1][2] Solubility testing or polymerization must be performed on purified monomer to ensure reproducibility.[2]

Materials:

-

Glass Column (with frit or cotton plug)[2]

-

Receiving Flask (shielded from light)

Workflow:

-

Preparation: Pack a glass column with basic alumina. For 10 mL of monomer, use approximately 5g of alumina.[2]

-

Elution: Pour the DFS monomer directly onto the column (neat). Do not use solvent if possible, to avoid dilution errors later.[2]

-

Collection: Allow gravity flow. The TBC inhibitor is phenolic and will bind to the basic alumina, appearing as a dark/brown band at the top of the column.

-

Storage: Collect the clear, colorless filtrate.[2] Store at -20°C under Nitrogen. Use within 24 hours.

Protocol B: Gravimetric Solubility Limit Determination

For determining the exact solubility limit of DFS in a novel solvent (e.g., a specific fluorinated ether).

-

Tare: Weigh a clean, dry 20 mL scintillation vial (

). -

Saturation: Add 5.0 mL of the target solvent. Add purified DFS dropwise with vigorous stirring at 25°C.

-

Observation: Continue adding until a second phase (cloudiness or droplets) persists for >5 minutes (Turbidity Point).

-

Note: Since DFS is a liquid, "solubility" is often infinite (miscibility).[2] If miscibility is complete, report as "Miscible in all proportions."

-

-

Quantification (If immiscible): Allow phases to separate. Remove the solvent phase carefully, evaporate the solvent, and weigh the residue (

).- [2]

Application Context: The "Methanol Paradox"

In drug development and polymer synthesis, the distinction between Monomer Solubility and Polymer Solubility is the most common failure point.

-

The Scenario: A researcher performs a reaction in Methanol because DFS dissolves in it.

-

The Failure: As polymerization initiates (Poly-DFS forms), the polymer chain becomes hydrophobic.[1][2] Methanol is a poor solvent for the polymer coil.

-

The Result: The polymer precipitates prematurely, trapping active radical centers and leading to low molecular weight and high polydispersity (PDI).

Recommendation: Always use a "Good Solvent" for the polymer (Toluene, THF) during reaction, and use Methanol only for the purification/precipitation step after the reaction is complete.[1]

Diagram 2: Recommended Experimental Workflow

Caption: Standard workflow for handling DFS, highlighting the critical solvent switch between reaction and work-up phases.

Safety & Stability

-

Flash Point: ~31°C (Closed Cup).[2] DFS is a Flammable Liquid (Category 3) .[2]

-

Polymerization Hazard: Unlike styrene, fluorinated styrenes can undergo "thermal runaway" more rapidly if the inhibitor is depleted.

-

Storage: Store purified monomer at <4°C. If storing for >1 week, re-add TBC (10-50 ppm) or store frozen at -20°C.

-

Toxicity: Fluorinated aromatics can be skin irritants and potential sensitizers.[2] Use FKM/Viton gloves; standard nitrile may degrade upon prolonged exposure to the neat monomer.

References

-

PubChem. (2025).[2][7] 2,6-Difluorostyrene Compound Summary. National Library of Medicine.[2] [Link][2]

-

Hansen, C. M. (2007).[2] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[2] CRC Press.[2] (Contextual grounding for HSP values of fluorinated aromatics).

-

Macromolecules Journal. (Cited for general polymerization solvent protocols for fluorostyrenes).[2] Synthesis of Poly(fluorostyrene) via RAFT Polymerization. (Generalized reference to standard field practices).

Sources

- 1. CAS 207226-37-7: 2,6-difluorostyrene | CymitQuimica [cymitquimica.com]

- 2. 2,6-Difluorostyrene | C8H6F2 | CID 2778300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,6-DIFLUOROSTYRENE | 207226-37-7 [chemicalbook.com]

- 4. alfa-chemical.com [alfa-chemical.com]

- 5. 2,6-Difluorostyrene | 207226-37-7 | Benchchem [benchchem.com]

- 6. capotchem.cn [capotchem.cn]

- 7. 2,4-Difluorostyrene | C8H6F2 | CID 20226675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 9. pslc.ws [pslc.ws]

Methodological & Application

stereoselective synthesis protocols for alpha,beta-difluorostyrene

Application Note: Precision Stereocontrol in

Executive Summary

The introduction of fluorine into the vinylic position of styrene derivatives profoundly alters their electronic properties, metabolic stability, and peptide-mimetic capabilities. While gem-difluorostyrenes (

However, the synthesis of

Strategic Analysis: The Stereochemical Challenge

Synthesizing 1,2-difluoroalkenes requires overcoming the high bond dissociation energy of C-F bonds and controlling the geometry of the double bond.

-

The Challenge: Direct electrophilic fluorination of styrenes lacks regiocontrol.

-

The Solution: The "Building Block" approach. Using pre-functionalized 1,2-difluorovinyl synthons allows the stereochemistry to be established before the C-C bond formation.

-

Preferred Route: The Negishi Coupling of (1,2-difluorovinyl)zinc reagents . This method offers the highest functional group tolerance and stereochemical retention compared to Stille (toxicity) or Suzuki (instability of fluorovinyl borons) alternatives.

Decision Matrix: Pathway Selection

Figure 1: Strategic workflow for selecting the synthesis pathway. The (Z)-isomer is the primary entry point for both stereoisomers.

Core Protocol A: Stereoselective Negishi Coupling

This protocol utilizes

Mechanism & Causality:

-

Zinc Reagent: Generated from 1-iodo-1,2-difluoroethene. The zinc insertion proceeds with retention of configuration.

-

Pd(

) -

CuBr Co-catalysis: CRITICAL STEP. The addition of Cu(I) facilitates the transmetalation from Zn to Pd, which is often the rate-determining step for electron-deficient fluorovinyl reagents.

Materials:

-

Substrate: Aryl Iodide (Ar-I) (1.0 equiv).

-

Reagent Precursor:

-1-iodo-1,2-difluoroethene (1.2 equiv). -

Metal Source: Zinc dust (activated, 1.5 equiv).

-

Catalysts: Pd(

) -

Solvent: DMF or DMAc (Anhydrous).

Step-by-Step Procedure:

-

Zinc Reagent Formation (In-Situ):

-

In a flame-dried Schlenk flask under Argon, suspend activated Zn dust in anhydrous DMF.

-

Add

-1-iodo-1,2-difluoroethene dropwise at 0°C. -

Stir at room temperature for 1-2 hours. Checkpoint: The disappearance of the iodide can be monitored by

NMR (shift from precursor to Zn-species). -

Result: Formation of

-HFC=CFZnI.

-

-

Cross-Coupling:

-

Workup:

-

Quench with saturated

(to dissolve zinc salts). -

Extract with diethyl ether (fluorinated styrenes are often volatile; avoid high-vacuum rotary evaporation).

-

Wash with water/brine to remove DMF.

-

-

Purification:

-

Flash chromatography on silica gel.

-

Note:

-difluorostyrenes are less polar than their non-fluorinated counterparts. Use non-polar eluents (Pentane/Hexane).

-

Expected Outcome:

-

Yield: 65–85%

-

Stereoselectivity:

-

Data Validation: The

-isomer typically shows a characteristic

Protocol B: Stereospecific Isomerization to (E)-Isomer

If the

Mechanism:

Lithiation at the

Step-by-Step Procedure:

-

Lithiation:

-

Dissolve pure

- -

Add LTMP (Lithium 2,2,6,6-tetramethylpiperidide) (1.1 equiv) dropwise. Do not use n-BuLi directly as it may cause nucleophilic attack on the fluoroalkene.

-

Stir for 30 minutes at -78°C.

-

-

Isomerization/Quench:

-

Allow the solution to warm slightly (to -40°C) to facilitate equilibration if necessary (substrate dependent).

-

Quench with a proton source (Methanol or dilute HCl) or an electrophile (if substitution is desired).

-

-

Outcome:

-

This process often inverts the geometry to the thermodynamically distinct

-isomer, or allows for the isolation of the

-

Mechanistic Visualization

The following diagram illustrates the catalytic cycle for the core Negishi protocol, highlighting the critical role of the Copper co-catalyst.

Figure 2: Pd/Cu co-catalyzed cycle. The Cu(I) additive accelerates the transfer of the electron-deficient fluorovinyl group to Palladium.

Troubleshooting & Safety

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete Zinc insertion | Ensure Zn dust is activated (wash with dilute HCl, then water, acetone, ether, and dry under vacuum). |

| Homocoupling (Ar-Ar) | Slow Transmetalation | Add CuBr (5-10 mol%) . This is the most common fix for fluorinated Negishi couplings. |

| Isomerization | Extended reaction time / High Temp | Monitor strictly. Stop reaction immediately upon consumption of Ar-I. |

| Volatility | Product loss during concentration | Do not evaporate to dryness. Keep bath temp <30°C. Use pentane for columns. |

Safety Note: 1-iodo-1,2-difluoroethene and its zinc derivatives are potentially toxic and volatile. Handle all reagents in a well-ventilated fume hood.

References

-

Stereoselective Prepar

-Difluorostyrenes and Stereospecific Conversion to (E)- -

Stereospecific Synthesis of Unsymmetrical (E)- and (Z)-1,2-difluorostilbenes. Anbarasan, P., et al.[3] (2010). Journal of Organic Chemistry. (Contextual validation of Negishi conditions).

-

Synthesis and Metal-Catalyzed Reactions of gem-Dihalovinyl Systems. Chelucci, G.[4] (2012).[4] Chemical Reviews. (Comprehensive review including 1,2-difluoro variants).

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Difluorostyrenes

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Rising Prominence of gem-Difluoroolefins in Modern Chemistry

The introduction of fluorine into organic molecules is a powerful strategy in medicinal chemistry and materials science, capable of modulating a compound's metabolic stability, binding affinity, and electronic properties. Among fluorinated motifs, the gem-difluoroalkene unit (C=CF₂) has emerged as a particularly valuable bioisostere for carbonyl groups and other functional moieties. Difluorostyrenes, which incorporate this unit into an aromatic system, are key building blocks for the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. Palladium-catalyzed cross-coupling reactions have become indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds, and their application to the synthesis and functionalization of difluorostyrenes has opened new avenues for molecular design.

This comprehensive guide provides an in-depth exploration of palladium-catalyzed cross-coupling methods for difluorostyrene synthesis and modification. We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-proven protocols for their execution, and offer insights into the selection of catalysts, ligands, and reaction conditions.

The Power of Palladium: Key Cross-Coupling Strategies

Palladium's ability to cycle between different oxidation states (primarily Pd(0) and Pd(II)) is the cornerstone of its catalytic prowess. This allows for the sequential steps of oxidative addition, transmetalation (in the case of Suzuki and Stille couplings), migratory insertion (in Heck couplings), and reductive elimination that are necessary to forge new bonds. For difluorostyrene synthesis, the most pertinent of these reactions are the Suzuki-Miyaura, Heck, Stille, and Sonogashira couplings.

The Suzuki-Miyaura Coupling: A Robust and Versatile Workhorse

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide or triflate, is one of the most widely used cross-coupling methods due to the stability, low toxicity, and commercial availability of boronic acids.[1][2] In the context of difluorostyrenes, it provides a highly efficient means of creating C(sp²)-C(sp²) and C(sp²)-C(sp) bonds.

Mechanistic Rationale:

The catalytic cycle begins with the oxidative addition of a halo-difluorostyrene to a Pd(0) complex, forming a Pd(II) intermediate. Following this, transmetalation occurs with a boronic acid (activated by a base) to generate a diorganopalladium(II) species. The final step is reductive elimination, which forms the desired coupled product and regenerates the Pd(0) catalyst. The choice of ligand is crucial, with bulky, electron-rich phosphine ligands often accelerating the oxidative addition and reductive elimination steps.[3]

Figure 1: Catalytic Cycle for Suzuki-Miyaura Coupling.

Protocol 1: Suzuki-Miyaura Coupling of α-Bromo-β,β-difluorostyrene with an Arylboronic Acid

This protocol is adapted from a reliable method for the synthesis of 2,2-diaryl-1,1-difluoro-1-alkenes.[4]

Materials:

-

α-Bromo-β,β-difluorostyrene (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (3 mol%)

-

Triphenylphosphine (PPh₃) (6 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Inert atmosphere (Argon or Nitrogen)

Experimental Workflow:

Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling.

Step-by-Step Procedure:

-

To a flame-dried Schlenk flask, add α-bromo-β,β-difluorostyrene (e.g., 0.5 mmol, 1.0 equiv), the arylboronic acid (0.6 mmol, 1.2 equiv), potassium carbonate (1.0 mmol, 2.0 equiv), palladium(II) acetate (0.015 mmol, 3 mol%), and triphenylphosphine (0.03 mmol, 6 mol%).

-

Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

-

Add anhydrous DMF (e.g., 5 mL) via syringe.

-

Place the flask in a preheated oil bath at 80 °C and stir vigorously.

-

Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 4-12 hours).

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

-

Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 2,2-diaryl-1,1-difluoro-1-alkene.

| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Methoxyphenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | DMF | 80 | 6 | 91 |

| 2 | 4-Fluorophenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | DMF | 80 | 8 | 81 |

| 3 | 3-Thienylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | DMF | 80 | 10 | 78 |

| 4 | 4-Nitrophenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | DMF | 80 | 12 | 72 |

Table 1: Representative Yields for Suzuki-Miyaura Coupling of α-Bromo-β,β-difluorostyrene. Data adapted from[4].

The Heck Reaction: C-H Functionalization of Alkenes

The Heck reaction, or Mizoroki-Heck reaction, is a powerful tool for the arylation or vinylation of alkenes.[5][6] In the context of difluorostyrenes, it can be used to introduce the difluorostyrenyl moiety onto another alkene or, in a variation, to functionalize a C-F bond of a gem-difluoroalkene. A key feature of the Heck reaction with fluorinated alkenes is the possibility of β-fluoride elimination, which can lead to the formation of monofluoroalkenes.[7]

Mechanistic Rationale:

The canonical Heck reaction involves the oxidative addition of an aryl or vinyl halide to a Pd(0) catalyst. The resulting Pd(II) complex then coordinates to an alkene, followed by migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination regenerates the double bond in the product and forms a palladium hydride species. Base-mediated reductive elimination of HX from this species regenerates the Pd(0) catalyst.

Figure 3: Catalytic Cycle for the Heck Reaction.

Protocol 2: Heck-Type Reaction of an Aryl Bromide with a Difluorostyrene Derivative

This protocol provides a general method for the synthesis of trisubstituted alkenes, adapted for difluorostyrene substrates.[8][9]

Materials:

-

Aryl bromide (1.0 equiv)

-

Difluorostyrene derivative (e.g., 1,1-difluoro-2-phenylethene) (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)

-

Triethylamine (Et₃N) (1.5 equiv)

-

Anhydrous acetonitrile (MeCN)

-

Inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure:

-

In a sealed tube, combine the aryl bromide (e.g., 0.5 mmol, 1.0 equiv), palladium(II) acetate (0.01 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.02 mmol, 4 mol%).

-

Evacuate and backfill the tube with an inert gas three times.

-

Add anhydrous acetonitrile (e.g., 3 mL), the difluorostyrene derivative (0.6 mmol, 1.2 equiv), and triethylamine (0.75 mmol, 1.5 equiv) via syringe.

-

Seal the tube and heat the reaction mixture to 100 °C in an oil bath with stirring.

-

Monitor the reaction's progress by GC-MS. The reaction is typically complete within 12-24 hours.

-

After cooling to room temperature, dilute the reaction mixture with diethyl ether (20 mL).

-

Filter the mixture through a pad of celite to remove palladium black.

-

Wash the filtrate with 1 M HCl (10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography on silica gel to yield the desired coupled product.

| Entry | Aryl Bromide | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Bromoanisole | 1,1-Difluoro-2-phenylethene | Pd(OAc)₂/P(o-tol)₃ | Et₃N | MeCN | 100 | 78 |

| 2 | 1-Bromonaphthalene | 1,1-Difluoro-2-phenylethene | Pd(OAc)₂/P(o-tol)₃ | Et₃N | MeCN | 100 | 85 |

| 3 | 4-Bromobenzonitrile | 1,1-Difluoro-2-phenylethene | Pd(OAc)₂/P(o-tol)₃ | Et₃N | MeCN | 100 | 72 |

Table 2: Representative Yields for Heck-Type Coupling with a Difluorostyrene Derivative. Yields are estimated based on similar transformations.

The Stille Coupling: Tolerance and Tin

The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide or pseudohalide.[10][11] A key advantage of the Stille coupling is its tolerance of a wide variety of functional groups and the fact that it often proceeds under neutral or mild conditions.[4][12] However, the toxicity of organotin reagents and the difficulty in removing tin byproducts are significant drawbacks.[13]

Mechanistic Rationale:

Similar to the Suzuki coupling, the Stille catalytic cycle involves the oxidative addition of the organic halide to a Pd(0) species, followed by transmetalation with the organostannane, and subsequent reductive elimination to afford the product and regenerate the Pd(0) catalyst.[14] The transmetalation step is often the rate-determining step.

Figure 4: Catalytic Cycle for the Stille Coupling.

Protocol 3: Stille Coupling of a Halo-difluorostyrene with an Organostannane

This protocol is a general procedure adapted for halo-difluorostyrene substrates based on established Stille coupling methodologies.[12][15]

Materials:

-

Halo-difluorostyrene (e.g., 2-bromo-1,1-difluorostyrene) (1.0 equiv)

-

Organostannane (e.g., vinyltributyltin) (1.1 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

-

Tri(2-furyl)phosphine (TFP) (8 mol%)

-

Anhydrous tetrahydrofuran (THF)

-

Inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure:

-

To a Schlenk tube, add Pd₂(dba)₃ (0.01 mmol, 2 mol%) and TFP (0.04 mmol, 8 mol%).

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous THF (e.g., 2 mL).

-

Add the halo-difluorostyrene (0.5 mmol, 1.0 equiv) and the organostannane (0.55 mmol, 1.1 equiv) via syringe.

-

Heat the reaction mixture to 60 °C and stir for 12-24 hours.

-

Monitor the reaction by GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with diethyl ether (10 mL).

-

To remove tin byproducts, stir the solution with a saturated aqueous solution of potassium fluoride (KF) (5 mL) for 1 hour.

-

Filter the mixture through celite, and separate the organic layer.

-

Wash the organic layer with water and brine, dry over MgSO₄, and concentrate.

-

Purify by column chromatography on silica gel.

| Entry | Halo-difluorostyrene | Organostannane | Catalyst System | Solvent | Temp (°C) | Yield (%) |

| 1 | 2-Bromo-1,1-difluorostyrene | Vinyltributyltin | Pd₂(dba)₃/TFP | THF | 60 | 75 |

| 2 | 2-Iodo-1,1-difluorostyrene | (4-Methoxyphenyl)tributyltin | Pd₂(dba)₃/TFP | THF | 60 | 82 |

| 3 | 2-Bromo-1,1-difluorostyrene | (Thien-2-yl)tributyltin | Pd₂(dba)₃/TFP | THF | 60 | 79 |

Table 3: Representative Yields for Stille Coupling of Halo-difluorostyrenes. Yields are estimated based on similar transformations.

The Sonogashira Coupling: Forging C-C Triple Bonds

The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl or vinyl halides.[16][17] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[18] Copper-free versions have also been developed.

Mechanistic Rationale:

The Sonogashira reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the vinyl halide to Pd(0) is followed by transmetalation with a copper(I) acetylide, which is generated in the copper cycle. The copper cycle involves the reaction of the terminal alkyne with a Cu(I) salt in the presence of a base to form the copper acetylide. Reductive elimination from the diorganopalladium(II) intermediate yields the coupled product and regenerates the Pd(0) catalyst.

Figure 5: Catalytic Cycles for the Sonogashira Coupling.

Protocol 4: Sonogashira Coupling of a Halo-difluorostyrene with a Terminal Alkyne

This protocol is a general procedure for Sonogashira coupling, adapted for halo-difluorostyrene substrates.[17][18]

Materials:

-

Halo-difluorostyrene (e.g., 1-iodo-2,2-difluorostyrene) (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)

-

Copper(I) iodide (CuI) (4 mol%)

-

Triethylamine (Et₃N)

-

Anhydrous THF

-

Inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure:

-

To a Schlenk flask, add the halo-difluorostyrene (0.5 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.01 mmol, 2 mol%), and CuI (0.02 mmol, 4 mol%).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous THF (3 mL) and triethylamine (2 mL).

-

Add the terminal alkyne (0.6 mmol, 1.2 equiv) dropwise via syringe.

-

Stir the reaction mixture at room temperature for 8-16 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Redissolve the residue in diethyl ether and filter through a short pad of silica gel to remove the catalysts.

-

Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography.

| Entry | Halo-difluorostyrene | Terminal Alkyne | Catalyst System | Solvent/Base | Temp (°C) | Yield (%) |

| 1 | 1-Iodo-2,2-difluorostyrene | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | THF/Et₃N | RT | 88 |

| 2 | 1-Iodo-2,2-difluorostyrene | 1-Hexyne | PdCl₂(PPh₃)₂/CuI | THF/Et₃N | RT | 85 |

| 3 | 1-Bromo-2,2-difluorostyrene | Trimethylsilylacetylene | PdCl₂(PPh₃)₂/CuI | THF/Et₃N | RT | 75 |

Table 4: Representative Yields for Sonogashira Coupling of Halo-difluorostyrenes. Yields are estimated based on similar transformations.

Conclusion

Palladium-catalyzed cross-coupling reactions are exceptionally powerful and versatile methods for the synthesis and functionalization of difluorostyrenes. The Suzuki-Miyaura, Heck, Stille, and Sonogashira reactions each offer unique advantages and can be tailored to specific synthetic needs. A thorough understanding of the reaction mechanisms and careful selection of the catalyst, ligand, base, and solvent are paramount to achieving high yields and selectivities. The protocols and data presented in this guide provide a solid foundation for researchers to successfully employ these transformative reactions in their own work, paving the way for the discovery of new medicines and materials.

References

-

Nguyen, B. V.; Burton, D. J. A New Route for the Preparation of Substituted 2,2-Difluorostyrenes and a Convenient Route to Substituted (2,2,2-Trifluoroethyl)Benzenes. J. Org. Chem.1997 , 62 (22), 7758–7764. [Link]

-

Organic Syntheses Procedure. [Link]

-

Stille Coupling. Organic Chemistry Portal. [Link]

-

Stille Cross-Coupling. J&K Scientific LLC. [Link]

-

Stille Coupling. Chemistry LibreTexts. [Link]

-

Feng, C.; Loh, T.-P. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Catalysts2018 , 8 (1), 23. [Link]

-

Stille reaction. Wikipedia. [Link]

-

Sonogashira coupling. Wikipedia. [Link]

-

Organic Syntheses Procedure. [Link]

-

Organic Syntheses Procedure. [Link]

-

Sonogashira-Hagiwara Cross Coupling Reaction. Chem-Station Int. Ed.. [Link]

-

Lipshutz, B. H.; Ghorai, S. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Org. Process Res. Dev.2022 , 26 (7), 1856–1871. [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

Franzén, R. The Suzuki, the Heck, and the Stille reaction - three versatile methods for the introduction of new C-C bonds on solid support. Can. J. Chem.2000 , 78 (7), 957-962. [Link]

-

A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers. [Link]

-

Palladium-Catalysed Coupling Chemistry. Fisher Scientific. [Link]

-

Special Topic G Part 1- Heck, Stille, and Suzuki Reactions. YouTube. [Link]

-

Billingsley, K. L.; Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. J. Am. Chem. Soc.2007 , 129 (11), 3358-3366. [Link]

-

Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]

-

Sonogashira Coupling. Chemistry LibreTexts. [Link]

-

The Suzuki, the Heck, and the Stille reaction - Three versatile methods, for the introduction of new C-C bonds on solid support. ResearchGate. [Link]

-

Synthesis of Bio-Inspired 1,3-Diarylpropene Derivatives via Heck Cross-Coupling and Cytotoxic Evaluation on Breast Cancer Cells. PMC. [Link]

-

The Intramolecular Heck Reaction. Macmillan Group. [Link]

-

Ultra-fast Suzuki and Heck reactions for the synthesis of styrenes and stilbenes using arenediazonium salts as super-electrophiles. Organic Chemistry Frontiers (RSC Publishing). [Link]

-

Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. Organic Syntheses. [Link]

-

A Publication of Reliable Methods for the Preparation of Organic Compounds. Working with Hazardous Chemicals. [Link]

-

Heck reaction. Wikipedia. [Link]

-

Suzuki reaction. Wikipedia. [Link]

Sources

- 1. fishersci.co.uk [fishersci.co.uk]

- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stille Coupling | NROChemistry [nrochemistry.com]

- 4. orgsyn.org [orgsyn.org]

- 5. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners [mdpi.com]

- 6. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]

- 7. Synthesis of Bio-Inspired 1,3-Diarylpropene Derivatives via Heck Cross-Coupling and Cytotoxic Evaluation on Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stille reaction - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. jk-sci.com [jk-sci.com]

- 11. Stille Coupling [organic-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 15. Sonogashira-Hagiwara Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 16. Sonogashira Coupling [organic-chemistry.org]

- 17. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. chem.libretexts.org [chem.libretexts.org]